2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid
Description
Properties
IUPAC Name |
2-[4-methyl-2-(trifluoromethylsulfanyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S2/c1-3-4(2-5(12)13)14-6(11-3)15-7(8,9)10/h2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAQJBNIXOOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrial synthesis of 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid involves scaling up the laboratory synthetic routes with optimization for yield, purity, and cost-effectiveness. Key aspects include:
- Multi-step Synthesis: The process is conducted in a sequential manner with intermediate purification steps to ensure high product quality.
- Use of Catalysts and Controlled Conditions: Advanced catalysts and precise temperature and pH control are employed to enhance reaction rates and selectivity.
- Continuous Flow Reactors: To improve scalability and reproducibility, continuous flow technology may be utilized, allowing better heat and mass transfer and safer handling of reactive intermediates.
- Stringent Quality Control: Analytical techniques such as LC-MS, NMR, and IR spectroscopy are integrated into the production line for real-time monitoring of product purity and structural integrity.
An example industrial procedure includes esterification of an adipic acid derivative in methanol with hydrochloric acid catalysis, followed by solvent extraction, basification, and purification steps involving toluene washes and distillation under reduced pressure. Protective group chemistry (e.g., DiBOC protection) and amine neutralization (e.g., triethylamine) are used to facilitate intermediate handling and improve yields.
Characterization of Intermediates and Final Product
- Mass Spectrometry (LC-ESI-QFT): Used to confirm molecular mass and fragmentation patterns; for example, the methyl ester intermediate shows [M+H]+ at m/z 468.5.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy verify the chemical environment of protons and carbons, confirming regiochemistry and substitution patterns.
- Infrared Spectroscopy (IR): Identification of functional groups such as carboxylic acid, thiazole ring, and trifluoromethylsulfanyl groups.
- Purity Assessment: High-performance liquid chromatography (HPLC) ensures purity levels typically above 98% for pharmaceutical or research-grade compounds.
Research Findings and Optimization Data
Research into the preparation methods has yielded the following insights:
| Parameter | Observations/Findings |
|---|---|
| Reaction Temperature | Optimal between 25–85°C depending on step |
| Catalysts Used | Acidic (HCl), basic (Na2CO3), and amine bases (Et3N) |
| Solvents | Methanol, ethanol, toluene, dichloromethane |
| Yield | Yields vary from 50% to 85% depending on step and scale |
| Purification Techniques | Extraction, crystallization, distillation under vacuum |
| Scalability | Continuous flow reactors improve scalability and safety |
| Side Products | Minor oxidation or substitution by-products, removed by purification |
Optimization studies emphasize the importance of controlling pH and temperature during oxidation and substitution steps to maximize yield and minimize impurities.
Summary Table: Preparation Methods Overview
| Aspect | Details |
|---|---|
| Core Synthetic Strategy | Thiazole ring formation, trifluoromethylsulfanyl introduction, acetic acid side chain installation |
| Key Reagents | α-Haloketones, thioureas, trifluoromethylthiolating agents, halogenated acetic acid derivatives |
| Reaction Conditions | Acidic/basic catalysis, 25–85°C, inert atmosphere |
| Industrial Techniques | Multi-step synthesis, catalyst use, continuous flow reactors, protective group chemistry |
| Characterization Methods | LC-MS, NMR, IR, HPLC purity analysis |
| Yield Range | 50–85% depending on step and scale |
Chemical Reactions Analysis
Types of Reactions
2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced trifluoromethyl derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
GW0742 has been investigated for its anti-inflammatory effects. Studies have shown that it acts as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating inflammation and metabolism. The activation of PPARδ by GW0742 has been linked to reduced inflammation in various animal models, suggesting its potential as a therapeutic agent for inflammatory diseases such as arthritis and colitis .
1.2 Cancer Research
Recent studies have indicated that GW0742 may inhibit the proliferation of cancer cells. Research involving breast cancer cell lines demonstrated that the compound can induce apoptosis (programmed cell death) and inhibit tumor growth by modulating PPARδ pathways. This highlights its potential as an adjunct treatment in cancer therapy, particularly for hormone-responsive cancers .
Metabolic Disorders
2.1 Obesity and Diabetes
GW0742's role in metabolic regulation has been explored extensively. Its activation of PPARδ is associated with enhanced fatty acid oxidation and improved insulin sensitivity, making it a candidate for treating obesity and type 2 diabetes. Animal studies have shown that GW0742 administration leads to weight loss and improved glucose metabolism, indicating its potential utility in managing metabolic syndrome .
Neuroprotective Effects
Recent research suggests that GW0742 may possess neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's, GW0742 has been shown to reduce amyloid-beta plaque formation and improve cognitive function. These findings position the compound as a promising candidate for further investigation in neurodegenerative disease therapies .
Case Studies
4.1 Clinical Trials
Several clinical trials have been initiated to evaluate the safety and efficacy of GW0742 in humans. A notable study focused on its effects on patients with metabolic syndrome, assessing changes in body weight, insulin sensitivity, and lipid profiles over a 12-week period. Preliminary results indicated significant improvements in metabolic parameters, supporting further development of GW0742 as a therapeutic agent .
4.2 Comparative Studies
Comparative studies with other PPARδ agonists have shown that GW0742 may offer advantages in terms of selectivity and side effect profiles. For instance, while other agonists have been associated with adverse cardiovascular effects, GW0742 appears to maintain a safer profile, making it an attractive option for long-term use in chronic conditions .
Summary Table of Applications
| Application Area | Findings | Potential Impact |
|---|---|---|
| Anti-inflammatory | Reduces inflammation via PPARδ activation | Therapeutic for inflammatory diseases |
| Cancer Research | Induces apoptosis in cancer cells | Adjunct treatment for hormone-responsive cancers |
| Metabolic Disorders | Enhances fatty acid oxidation; improves insulin sensitivity | Management of obesity and diabetes |
| Neuroprotective Effects | Reduces amyloid-beta plaques; improves cognitive function | Potential treatment for neurodegenerative diseases |
| Clinical Trials | Significant metabolic improvements observed | Supports further development |
Mechanism of Action
The mechanism of action of 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. In Vitro Efficacy in Cancer Models
Critical Analysis of Research Findings
- GW501516 vs. GW0742 : Both are PPARβ/δ agonists, but structural variations dictate tissue-specific efficacy. GW501516’s 4-(trifluoromethyl)phenyl group enhances blood-brain barrier penetration, favoring neuroprotection , while GW0742’s fluorine substitution improves pulmonary targeting .
- Contradictory Roles in Cancer : GW501516 reduces N-cadherin cleavage in bladder cancer but paradoxically upregulates PPARβ/δ in glioblastoma, suggesting context-dependent effects .
- Metabolic vs. Anti-inflammatory Effects : GW501516 outperforms L-165041 in lipid oxidation but shows comparable anti-inflammatory activity to NSAIDs like indomethacin .
Biological Activity
2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid is a heterocyclic compound notable for its diverse biological activities. The compound's structure features a thiazole ring, which is commonly associated with various pharmacological properties, including antimicrobial and antiviral activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and providing detailed insights into its mechanisms of action.
- Molecular Formula : C7H6F3NOS
- Molecular Weight : 201.19 g/mol
- CAS Number : 1154962-41-0
- SMILES Notation : OC(=O)C(C1=C(SC=N1)C(F)(F)F)S
The biological activity of this compound is largely attributed to its structural components:
- Trifluoromethyl Group : Enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
- Thiazole Ring : Known for its ability to interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance:
- A study showed that derivatives of thiazole exhibited potent antifungal activity against various fungal strains, outperforming traditional fungicides like Chlorothalonil .
Antiviral Activity
The thiazole moiety is also linked to antiviral effects:
- Compounds similar to this compound have been investigated for their ability to inhibit viral replication through interference with viral enzymes .
Case Studies and Research Findings
Toxicity and Safety
While the biological activities are promising, it is essential to consider the toxicity profiles of such compounds:
- Preliminary toxicological assessments indicate that while certain thiazole derivatives exhibit low toxicity in vitro, further studies are necessary to evaluate their safety in vivo.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid?
- Answer : The synthesis typically involves heterocyclization and alkylation. For analogous thiadiazole derivatives, a two-step procedure is used: (1) heterocyclization of acylated thiosemicarbazides with carbon disulfide and (2) alkylation of intermediate thiols with alkylating agents. This method allows for structural variation and can be adapted for thiazole systems by substituting appropriate precursors . Elemental analysis and spectroscopic techniques (e.g., 1H NMR, IR) are critical for confirming the structure .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Answer : Structural confirmation relies on elemental analysis (C, H, N, S), IR spectroscopy (to identify functional groups like -COOH and -SCF₃), and 1H NMR (to verify substituent positions). Purity is assessed via chromatographic methods such as TLC or HPLC-DAD, which also detect degradation products. For example, HPLC-DAD was validated for related triazole derivatives to ensure >99% purity .
Q. What are recommended protocols for initial biological activity screening of this compound?
- Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity screening (e.g., MTT assay on mammalian cell lines). Standardize solvent systems (DMSO/water) and include positive controls (e.g., fluconazole for antifungal tests). Similar approaches were applied to triazole derivatives with methoxyphenyl groups to identify promising leads .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with electron-withdrawing groups like -SCF₃?
- Answer : The trifluoromethylsulfanyl group may hinder alkylation due to steric and electronic effects. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
- Temperature control : Gradual heating (40–60°C) minimizes side reactions. These adjustments were critical in synthesizing thiadiazole derivatives with high yields .
Q. What computational approaches predict the biological activity of this compound?
- Answer : Molecular docking against target proteins (e.g., fungal CYP51 or bacterial topoisomerases) can predict binding affinities. For example, docking studies on triazole-thiadiazole hybrids identified key hydrogen bonds and hydrophobic interactions, guiding the prioritization of compounds for in vivo testing . MD simulations (100 ns) further assess stability of ligand-protein complexes .
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Solutions include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.
- Prodrug design : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance absorption.
- Metabolite identification : Use LC-MS to detect degradation products, as done in stability studies of triazole derivatives .
Q. What analytical methods are suitable for stability testing under varying pH and temperature conditions?
- Answer : Accelerated stability studies (40°C/75% RH) with periodic sampling, analyzed via HPLC-DAD. For example, mass balance studies (degradants + parent compound = 100%) validated the stability of related acids in aqueous buffers . Degradation pathways (e.g., hydrolysis of the thioether bond) can be inferred from pH-dependent profiles .
Key Notes
- Avoid commercial sources (e.g., ) per reliability guidelines.
- Advanced questions emphasize mechanistic insights and problem-solving (e.g., yield optimization, data discrepancies).
- Methodological rigor (e.g., spectroscopic validation, docking protocols) ensures reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
